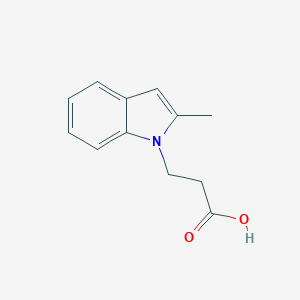

3-(2-Methyl-indol-1-yl)-propionic acid

Beschreibung

Historical context and discovery in indole chemistry

The development of this compound chemistry finds its roots in the broader historical evolution of indole research, which began with the systematic study of indigo dyes in the mid-nineteenth century. Adolf von Baeyer's pioneering work in 1866, when he first isolated indole through the reduction of oxindole using zinc dust, established the foundational understanding of the indole ring system that would later enable the synthesis of complex derivatives such as this compound. The subsequent identification of indole's chemical structure in 1869 by Baeyer provided the theoretical framework necessary for understanding the reactivity patterns and substitution chemistry that characterize modern indole derivative synthesis. The name "indole" itself, derived from the combination of "indigo" and "oleum," reflects the historical connection between dye chemistry and the development of indole science. Early research into indole derivatives during the late nineteenth and early twentieth centuries focused primarily on their role as dyestuffs, but the recognition of indole's presence in biological systems, particularly as a component of the amino acid tryptophan, shifted research emphasis toward biochemical applications. The systematic synthesis of substituted indole-propanoic acids, including this compound, emerged as researchers sought to understand structure-activity relationships within the indole family and develop synthetic routes to compounds with potential therapeutic applications.

The synthetic methodology for producing this compound has been documented in chemical literature, with one notable approach involving the hydrolysis of corresponding nitrile precursors under basic conditions. Specifically, the synthesis from 3-(3-methyl-1H-indol-1-yl)propanenitrile using potassium hydroxide has been reported to achieve yields of approximately 85 percent under heating conditions for three hours. This synthetic approach demonstrates the accessibility of the compound through established organic chemistry methodologies and reflects the broader development of indole functionalization techniques. The availability of such synthetic routes has facilitated research into the compound's properties and potential applications, contributing to its recognition within the scientific community as a valuable research chemical.

Significance in chemical and biochemical research

This compound occupies a significant position in chemical and biochemical research due to its structural similarity to naturally occurring indole metabolites and its potential utility in medicinal chemistry applications. The compound's indole core structure relates directly to the tryptophan-serotonin metabolic pathway, making it relevant to studies investigating neurotransmitter systems and related biochemical processes. Research into indole derivatives has demonstrated their diverse biological activities, encompassing antiviral, anti-inflammatory, anticancer, and antimicrobial properties, which positions this compound as a potentially valuable scaffold for drug discovery efforts. The specific structural features of this compound, including the propanoic acid side chain and the 2-methyl substitution, may influence its interaction with biological targets compared to other indole derivatives, making it a subject of interest for pharmacological investigations.

The compound's research significance extends beyond potential therapeutic applications to include its utility as a synthetic intermediate in the preparation of more complex molecules. The propanoic acid functionality provides a reactive site for further chemical modifications, including amide formation, ester synthesis, and other carboxylic acid transformations that can lead to libraries of related compounds for biological screening. Studies have shown that similar indole-propanoic acid structures can serve as starting materials for the synthesis of various heterocyclic systems, including oxadiazoles and thiosemicarbazides, expanding the chemical space accessible from these core structures. The presence of the methyl group at the 2-position of the indole ring may also influence the compound's electronic properties and reactivity patterns, potentially affecting both its biological activity and its utility in synthetic chemistry.

Current research methodologies in indole chemistry frequently employ this compound and related compounds as model systems for understanding structure-activity relationships within the indole family. The compound's well-defined structure and accessible synthesis make it particularly suitable for systematic studies investigating the effects of substitution patterns on biological activity and chemical reactivity. These investigations contribute to the broader understanding of indole pharmacophores and their optimization for specific therapeutic targets.

Position within the broader family of indole derivatives

Within the extensive family of indole derivatives, this compound represents a specific subclass characterized by the combination of alkyl substitution on the indole ring and carboxylic acid functionality in the side chain. The broader indole derivative family encompasses a vast array of naturally occurring and synthetic compounds, ranging from simple substituted indoles to complex alkaloids such as tryptamine derivatives, including the neurotransmitter serotonin and the hormone melatonin. The position of this compound within this family is defined by several key structural features that distinguish it from other major indole classes.

The compound belongs specifically to the indolyl carboxylic acids and derivatives classification, which represents a significant subset of indole chemistry focused on compounds containing carboxyl functionality. This classification includes well-known compounds such as indole-3-acetic acid, the plant hormone auxin, and indole-3-propionic acid, a metabolite produced by gut bacteria with notable antioxidant properties. The structural relationship between this compound and these biologically active compounds suggests potential for similar biological activities, though the specific effects of the 2-methyl substitution and the altered positioning of the propanoic acid chain may result in distinct pharmacological profiles.

| Compound Class | Representative Examples | Key Structural Features |

|---|---|---|

| Indole-3-propanoic acids | Indole-3-propionic acid | Propanoic acid at position 3 |

| Indole-1-propanoic acids | This compound | Propanoic acid attached to nitrogen |

| Indole-3-acetic acids | Indole-3-acetic acid (auxin) | Acetic acid at position 3 |

| Methylated indoles | 2-Methylindole, 3-Methylindole | Methyl substitution on ring |

The classification system for indole derivatives typically considers both the substitution pattern on the indole ring and the nature of side chain functionalities. This compound features substitution at the nitrogen atom (position 1) with a propanoic acid chain, combined with methyl substitution at position 2 of the indole ring. This substitution pattern distinguishes it from the more common indole-3-propanoic acid derivatives, where the propanoic acid chain is attached directly to the carbon at position 3 of the indole ring.

Relationship to structurally analogous indole-propanoic acids

The structural relationship between this compound and other indole-propanoic acids provides important insights into the structure-activity relationships within this chemical family. The most notable structural analogue is indole-3-propionic acid, a naturally occurring metabolite produced by gut bacteria, particularly Clostridium sporogenes, through the metabolic conversion of tryptophan. While both compounds share the fundamental indole-propanoic acid framework, they differ significantly in the attachment point of the propanoic acid chain and the presence of methyl substitution.

Indole-3-propionic acid features the propanoic acid chain attached directly to carbon position 3 of the indole ring, whereas this compound has the propanoic acid chain attached to the nitrogen atom at position 1. This difference in attachment point fundamentally alters the electronic properties and potential biological activities of the two compounds. Indole-3-propionic acid has been extensively studied for its remarkable antioxidant properties, demonstrating even greater potency than melatonin in scavenging hydroxyl radicals. The compound has shown significant neuroprotective effects and has been investigated for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative conditions.

| Property | Indole-3-propionic acid | This compound |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₂H₁₃NO₂ |

| Molecular Weight | 189.21 g/mol | 203.24 g/mol |

| Attachment Point | Carbon-3 | Nitrogen-1 |

| Natural Occurrence | Yes (gut bacteria) | Synthetic |

| Known Biological Activity | Antioxidant, neuroprotective | Under investigation |

Another structurally related compound is 1-methylindole-3-propionic acid methyl ester, which shares the methylated indole core but differs in both the esterification state and the attachment pattern of the propanoic acid functionality. The comparison of these related structures highlights the importance of subtle structural modifications in determining the biological and chemical properties of indole derivatives. The presence of the methyl group at position 2 in this compound, combined with the nitrogen attachment of the propanoic acid chain, creates a unique structural profile that may result in distinct interactions with biological targets compared to its analogues.

The synthetic accessibility of various indole-propanoic acid derivatives has enabled systematic studies of structure-activity relationships within this family. Research has shown that modifications to the indole ring substitution pattern, the length and nature of the alkyl chain, and the functional group present on the side chain can significantly influence biological activity. The specific combination of features present in this compound represents one point in this larger structure-activity landscape, with potential for optimization through further structural modifications.

Eigenschaften

IUPAC Name |

3-(2-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDOEXJZNZKRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390386 | |

| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-33-7 | |

| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-1H-indol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

3-(2-Methyl-indol-1-yl)-propionic acid (also referred to as 2-Methylindole-3-propionic acid) is an indole derivative that has gained attention for its potential biological activities. This compound is structurally related to various bioactive indole compounds, which are known for their diverse pharmacological properties. Recent research highlights its role in neuroprotection, antioxidant activity, and potential therapeutic applications in various diseases.

The molecular formula of this compound is , and its structure includes an indole moiety, which is a common scaffold in many biologically active compounds. The compound can be synthesized through various chemical reactions, including amide formation and propionic acid derivatization.

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits significant neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound enhances mitochondrial function and reduces reactive oxygen species (ROS) production, contributing to its protective effects against neurodegenerative processes .

Table 1: Neuroprotective Effects of this compound

Antioxidant Activity

The compound also exhibits potent antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by oxidative stress. The synergistic effect of this compound with other antioxidants like glutathione has been observed to enhance its protective capabilities .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| ABTS Radical Scavenging | 25 | |

| DPPH Radical Scavenging | 30 | |

| Lipid Peroxidation Inhibition | Significant reduction at 50 µM |

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Mitochondrial Protection : The compound enhances mitochondrial function, leading to improved energy metabolism and reduced ROS production.

- Inflammatory Modulation : It modulates the expression of inflammatory cytokines and promotes the integrity of tight junction proteins, which are essential for maintaining the blood-brain barrier.

- Gut-Brain Axis Interaction : As a metabolite produced by gut microbiota from dietary tryptophan, it plays a role in the gut-brain axis, influencing systemic inflammation and neurological health .

Case Studies

Several case studies have explored the clinical implications of using this compound in treating neurodegenerative diseases:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that indole derivatives, including 3-(2-Methyl-indol-1-yl)-propionic acid, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, showcasing its potential as an adjunct therapy in tuberculosis treatment. The compound demonstrated a dose-dependent growth inhibition comparable to established antibiotics like pyrazinamide, suggesting its viability as a lead candidate for further development in antimycobacterial therapies .

1.2 Neuroprotective Effects

Indole derivatives have shown promise in neuroprotection and antioxidant activities. Recent studies have indicated that compounds similar to this compound can suppress oxidative stress and neurotoxicity induced by various agents in cellular models. These compounds were found to inhibit lipid peroxidation and reduce superoxide-anion generation, positioning them as potential candidates for treating neurodegenerative disorders .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound typically involves the reaction of indole derivatives with propionic acid under specific conditions to optimize yield and purity. For example, one method reported yields of up to 86% when using a combination of indole carboxazide and propionic acid with triethylamine as a catalyst at elevated temperatures .

Table 1: Synthesis Conditions and Yields

| Reaction Condition | Yield (%) |

|---|---|

| Indole carboxazide (0.5 M), propionic acid (2 equiv.), DMAP (0.1 equiv.), reflux | 86 |

| Increased concentration (500 mM) | 64 |

Case Studies

3.1 Tuberculosis Treatment Study

In a controlled study involving mice infected with M. tuberculosis, this compound was administered at a dosage of 100 mg/kg over several days. The results showed a significant reduction in bacterial load in the spleen compared to untreated controls, indicating its potential efficacy as an adjunct treatment for tuberculosis .

3.2 Neuroprotective Activity Assessment

Another study evaluated the neuroprotective effects of indole derivatives, including this compound, using SH-SY5Y cells subjected to oxidative stress. The findings revealed that these compounds effectively reduced cell death and oxidative damage, suggesting their utility in developing therapies for neurodegenerative diseases such as Alzheimer's .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indole-propionic acid derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison

Vorbereitungsmethoden

Direct Alkylation Using 3-Bromopropionic Acid

The most straightforward route involves reacting 2-methylindole with 3-bromopropionic acid in the presence of a base. Potassium carbonate (K₂CO₃) in N,N-dimethylacetamide (DMAc) at 170°C for 3–6 hours facilitates N-alkylation, yielding the target compound after acidic workup.

Reaction Conditions:

-

Substrate: 2-Methylindole (1.0 equiv)

-

Alkylating Agent: 3-Bromopropionic acid (1.2 equiv)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: DMAc

-

Temperature: 170°C

-

Time: 3–6 hours

Mechanistic Insights:

Deprotonation of 2-methylindole’s N–H group by K₂CO₃ generates a nucleophilic indolide ion, which attacks the electrophilic carbon of 3-bromopropionic acid. The reaction proceeds via an SN2 mechanism , with the bromide ion acting as the leaving group.

Ester-Protected Alkylation Followed by Hydrolysis

To mitigate side reactions caused by the carboxylic acid group, ethyl 3-bromopropionate is often used as an alkylating agent. Post-alkylation, the ester is hydrolyzed to the carboxylic acid under basic conditions.

Procedure:

-

Alkylation:

-

Hydrolysis:

Advantages:

-

Higher regioselectivity due to reduced steric hindrance from the ester group.

Green Chemistry Approaches Using Dimethyl Carbonate

Solvent-Free Methylation and Alkylation

A patent describes the use of dimethyl carbonate (DMC) as a methylating agent and solvent for indole derivatives. While primarily used for N-methylation, this method can be adapted for alkylation by substituting DMC with longer-chain carbonates.

Modified Protocol for Propionic Acid Attachment:

-

Reactants: 2-Methylindole, propylene carbonate (1.5 equiv)

-

Catalyst: K₂CO₃ (1.0 equiv)

-

Conditions: 180°C, 6 hours

Environmental Benefits:

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Alkylation | 70–78 | 170 | Short reaction time | Competing decarboxylation |

| Ester Hydrolysis | 85–98 | 80–100 | High purity | Two-step process |

| Fischer Synthesis | 75–80 | 120 | In-house precursor synthesis | Requires hazardous HCl gas |

| Green Chemistry | 65–70 | 180 | Environmentally friendly | Moderate yield |

Q & A

Q. What are the established synthetic routes for 3-(2-Methyl-indol-1-yl)-propionic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling indole derivatives with propionic acid precursors. A common approach is the alkylation of 2-methylindole with a β-propiolactone derivative under basic conditions, followed by hydrolysis to yield the carboxylic acid moiety. For purity optimization:

- Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to separate unreacted indole intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Recrystallize the final product using a solvent system like ethanol/water to remove residual impurities .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₂H₁₃NO₂; expected [M+H]⁺ = 204.1022) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies often arise from differences in experimental models or metabolite interference. To address this:

- Standardize Assay Conditions: Use isogenic cell lines or defined microbial communities (e.g., gut microbiota models) to minimize variability .

- Metabolite Profiling: Employ untargeted metabolomics (LC-MS/MS) to identify competing metabolites, such as phenylpropionic acid derivatives, which may mask or alter observed effects .

- Dose-Response Studies: Compare activity across a wide concentration range (nM–mM) to identify threshold effects .

Q. What experimental strategies are recommended for studying the compound’s metabolic stability and pathways?

Methodological Answer:

- Isotopic Labeling: Synthesize a deuterated or ¹³C-labeled analog to track metabolic fate in vivo .

- Hepatocyte Incubations: Use primary hepatocytes with LC-MS to identify phase I/II metabolites (e.g., glucuronidation or sulfation of the propionic acid group) .

- Gut Microbiota Models: Anaerobic cultures of human fecal microbiota can reveal microbial degradation products, such as hydroxylated indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.